molecular formula C22H18F3N3O3S B5602570 N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide

N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide

Cat. No. B5602570
M. Wt: 461.5 g/mol
InChI Key: YCUIHODBXRZCOG-CVKSISIWSA-N
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Description

N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide is a compound that falls under the category of benzenesulfonamide derivatives. These compounds are known for their potential as inhibitors in various biological applications, particularly as carbonic anhydrase inhibitors (Nocentini et al., 2016).

Synthesis Analysis

The synthesis of benzenesulfonamide compounds often involves multiple steps including oxidation, esterification, hydrazinolysis, and reactions with benzaldehyde derivatives (Mustafa et al., 2016). These processes yield a variety of benzenesulfonamide derivatives with different substituents influencing their properties and activities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of phenyl rings and sulfonyl groups. These structures have been analyzed using X-ray crystallography to understand their conformation and intermolecular interactions (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Benzenesulfonamide derivatives, including this compound, typically exhibit inhibitory activities against various enzymes, particularly carbonic anhydrases. These activities are influenced by the nature of the substituents on the benzene ring (Gul et al., 2016).

Physical Properties Analysis

The physical properties of benzenesulfonamide derivatives are determined by their molecular structure and functional groups. These properties include solubility, melting point, and crystal structure, which are essential for understanding their behavior in biological systems and potential applications (Jia et al., 2019).

Scientific Research Applications

Enzyme Inhibition and Antioxidant Activity

Sulfonamide hybrid Schiff bases, synthesized from benzenesulfonamide derivatives, have been explored for their biological potential, particularly enzyme inhibition against AChE and BChE enzymes, and antioxidant activities. These compounds demonstrate significant enzyme inhibition, with some showing up to 91% inhibition against AChE and 92% against BChE, supported by molecular docking studies. Additionally, their antioxidant potential was confirmed through DPPH scavenging method, indicating their potential in treating diseases associated with oxidative stress and enzyme dysfunction (Kausar et al., 2019).

Carbonic Anhydrase Inhibition

Another significant area of application for sulfonamide derivatives is the inhibition of carbonic anhydrase (CA) enzymes. These enzymes play a crucial role in various physiological processes, including respiration and the regulation of pH in tissues. Studies have found that 4-(2-substituted hydrazinyl)benzenesulfonamides, synthesized through microwave irradiation, are potent inhibitors of human carbonic anhydrase I and II isoenzymes, with inhibitory effects in the nanomolar range. This suggests their potential application in designing therapies for conditions where CA activity is implicated (Gul et al., 2016).

Antimicrobial and Anticancer Activities

The antimicrobial and anticancer activities of sulfonamide derivatives have also been a focus of research. Novel compounds synthesized from benzenesulfonamide have shown antimicrobial activity against various bacterial and fungal strains. Additionally, some derivatives exhibited potent anticancer activity, indicating their potential as therapeutic agents in cancer treatment. This showcases the versatility of sulfonamide compounds in addressing a range of microbial infections and tumors (Sarvaiya et al., 2019).

Safety and Hazards

Sigma-Aldrich provides this compound without any representation or warranty whatsoever with respect to this product, including any warranty of merchantability, fitness for a particular purpose, or warranty against infringement of intellectual property rights of a third party . Therefore, it’s crucial to handle it with care and use appropriate safety measures when working with this compound.

properties

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c1-28(32(30,31)19-8-3-2-4-9-19)18-13-11-16(12-14-18)21(29)27-26-15-17-7-5-6-10-20(17)22(23,24)25/h2-15H,1H3,(H,27,29)/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUIHODBXRZCOG-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2C(F)(F)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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